N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride
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Overview
Description
N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with two chlorine atoms and an aminoethyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as aebsf and N-(2-Aminoethyl)maleimide , are known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin , and form covalent bonds between polymeric precursors . Proteases play a crucial role in many biological processes, including digestion of ingested proteins, protein synthesis, and cell signaling.
Mode of Action
Similar compounds like aebsf act as irreversible inhibitors, covalently modifying the hydroxyl of serine residues . This modification can lead to the inhibition of the target enzymes, altering their function and potentially leading to various downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride typically involves the reaction of 3,4-dichlorobenzoic acid with 2-aminoethanol. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with a suitable amine. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: This compound also contains aminoethyl groups but has a different core structure, leading to different chemical properties and applications.
2-Aminoethylmethacrylamide hydrochloride: Similar in containing an aminoethyl group, but it is used primarily in polymer chemistry.
Uniqueness
N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-(2-aminoethyl)-3,4-dichlorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O.ClH/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOVGDODNQWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94319-86-5 |
Source
|
Record name | N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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